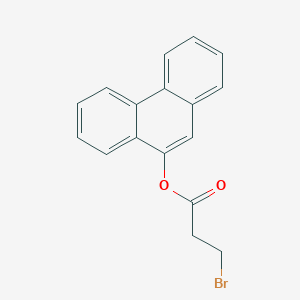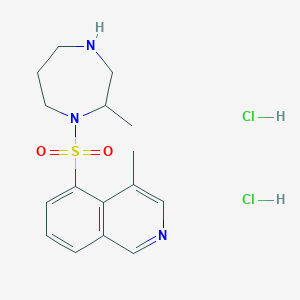
4-Methyl-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 4-metil-5-(2-metil-1,4-diazepan-1-ylsulfonil)isoquinolina es un compuesto orgánico complejo con una fórmula molecular de C16H23Cl2N3O2S. Este compuesto es conocido por sus características estructurales únicas, que incluyen un núcleo de isoquinolina y un anillo de diazepano. A menudo se utiliza en la investigación científica debido a sus posibles actividades biológicas y aplicaciones en diversos campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de 4-metil-5-(2-metil-1,4-diazepan-1-ylsulfonil)isoquinolina generalmente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de isoquinolina: El núcleo de isoquinolina se puede sintetizar mediante una reacción de Pictet-Spengler, donde un aldehído aromático reacciona con una amina en presencia de un catalizador ácido.
Introducción del anillo de diazepano: El anillo de diazepano se introduce a través de una reacción de ciclización que involucra una diamina adecuada y un derivado de cloruro de sulfonilo.
Ensamblaje final: El paso final implica acoplar el núcleo de isoquinolina con el anillo de diazepano en condiciones de reacción específicas, como el uso de una base y un disolvente como diclorometano.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores automatizados, control preciso de la temperatura y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de 4-metil-5-(2-metil-1,4-diazepan-1-ylsulfonil)isoquinolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio, lo que resulta en la formación de derivados reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo sulfonilo, donde nucleófilos como aminas o tioles reemplazan el grupo sulfonilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas en presencia de una base como el hidróxido de sodio.
Productos principales formados
Oxidación: Sulfóxidos y sulfófonos.
Reducción: Derivados reducidos con grupos funcionales alterados.
Sustitución: Derivados de isoquinolina sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 4-metil-5-(2-metil-1,4-diazepan-1-ylsulfonil)isoquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 4-metil-5-(2-metil-1,4-diazepan-1-ylsulfonil)isoquinolina involucra su interacción con dianas moleculares específicas. Puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y dianas exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
4-Metil-5-(2-metil-1,4-diazepan-1-ylsulfonil)isoquinolina: Un compuesto estrechamente relacionado con características estructurales similares.
Diazepam: Una benzodiazepina conocida con un anillo de diazepano, utilizada por sus propiedades ansiolíticas y sedantes.
Singularidad
El dihidrocloruro de 4-metil-5-(2-metil-1,4-diazepan-1-ylsulfonil)isoquinolina es único debido a su combinación de un núcleo de isoquinolina y un anillo de diazepano, lo que confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
4-methyl-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOPDSJOLUQULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
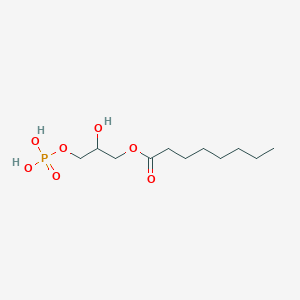

![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)


![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
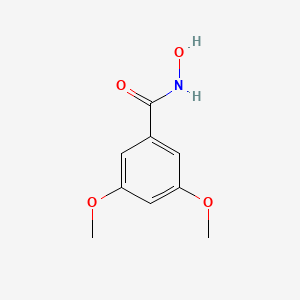
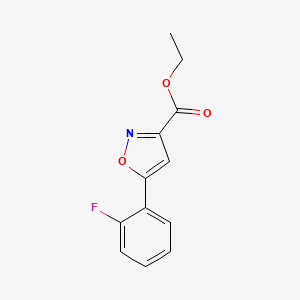
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
